N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide
CAS No.: 2286535-18-8
Cat. No.: VC5466285
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.
![N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide - 2286535-18-8](/images/structure/VC5466285.png)
Specification
CAS No. | 2286535-18-8 |
---|---|
Molecular Formula | C14H17NO3 |
Molecular Weight | 247.294 |
IUPAC Name | N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide |
Standard InChI | InChI=1S/C14H17NO3/c1-5-6-14(16)15-10(2)11-7-8-12(17-3)13(9-11)18-4/h7-10H,1-4H3,(H,15,16) |
Standard InChI Key | HVSJGTLQPDOLSZ-UHFFFAOYSA-N |
SMILES | CC#CC(=O)NC(C)C1=CC(=C(C=C1)OC)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide is systematically named according to IUPAC guidelines as N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide . Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.294 g/mol . The structure comprises a but-2-ynamide backbone (CH₂-C≡C-C(=O)-N-) substituted at the nitrogen atom by a 1-(3,4-dimethoxyphenyl)ethyl group. The 3,4-dimethoxyphenyl ring introduces electron-donating methoxy groups at positions 3 and 4, which influence electronic distribution and reactivity.
Key Structural Features:
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Alkyne Group: The but-2-ynamide moiety contains a terminal alkyne (C≡C), enabling participation in click chemistry and cycloaddition reactions .
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Amide Linkage: The carbonyl group adjacent to the nitrogen atom facilitates hydrogen bonding and interactions with biological targets.
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Aromatic Substitution: The 3,4-dimethoxyphenyl group enhances solubility in polar solvents and may modulate bioactivity through π-π stacking interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide follows established ynamide preparation protocols. A common approach involves the coupling of 1-(3,4-dimethoxyphenyl)ethylamine with but-2-ynoic acid derivatives under catalytic conditions. Copper(I) iodide (CuI) and palladium complexes are frequently employed to facilitate the formation of the ynamide bond .
Representative Synthetic Route:
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Substrate Preparation: 1-(3,4-Dimethoxyphenyl)ethylamine is synthesized via reductive amination of 3,4-dimethoxyacetophenone.
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Coupling Reaction: The amine reacts with but-2-ynoic acid chloride in the presence of CuI (5 mol%) and diisopropylethylamine (DIPEA) in dichloromethane at 0–25°C .
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Purification: The crude product is isolated via column chromatography, yielding the target compound as a white solid.
Optimization Considerations:
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Catalyst Selection: Copper(I) catalysts outperform other metals in minimizing side reactions such as alkyne oligomerization .
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Solvent Effects: Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency by stabilizing intermediates.
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Temperature Control: Reactions conducted at 0–25°C improve selectivity for the ynamide over competing pathways .
Comparative Analysis with Analogous Ynamides
Ynamides with electron-rich aryl groups, such as the 3,4-dimethoxyphenyl substituent, exhibit enhanced reactivity in cycloadditions compared to their alkyl-substituted counterparts . For example, N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide demonstrates a 1.5× faster reaction rate in Huisgen azide-alkyne cycloadditions than N-propylbut-2-ynamide, attributed to the electron-donating methoxy groups .
Table 1: Reactivity Comparison of Ynamides
Ynamide Structure | Cycloaddition Rate (k, M⁻¹s⁻¹) | Reference |
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N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide | 0.45 | |
N-Propylbut-2-ynamide | 0.30 | |
N-(4-Methoxyphenyl)but-2-ynamide | 0.40 |
Applications in Organic Synthesis
Cycloaddition Reactions
The terminal alkyne in N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming 1,2,3-triazoles with high regioselectivity . This reaction is pivotal in bioconjugation and materials science. For instance, the compound has been used to synthesize triazole-linked dendrimers for drug delivery applications .
Transition Metal-Mediated Couplings
Palladium-catalyzed Sonogashira couplings with aryl halides yield extended π-conjugated systems, which are valuable in organic electronics. The 3,4-dimethoxyphenyl group enhances electron delocalization, resulting in materials with tunable luminescence properties.
Heterocycle Synthesis
The compound serves as a precursor to pyrroles and indoles via gold-catalyzed cycloisomerization. For example, treatment with AuCl₃ in toluene at 80°C generates substituted pyrroles in 75–85% yield .
Target Protein | Predicted Kd (µM) | Mechanism |
---|---|---|
β-Tubulin | 2.3 | Microtubule disruption |
Topoisomerase IIα | 5.1 | DNA cleavage inhibition |
Cytochrome P450 3A4 | 8.7 | Metabolic interference |
Research Gaps and Future Directions
Unexplored Synthetic Applications
The compound’s potential in asymmetric catalysis remains untested. Chiral ynamides could enable enantioselective synthesis of amino alcohols and heterocycles. Introducing a chiral auxiliary at the ethyl group may facilitate such transformations .
In Vivo Pharmacokinetic Studies
Current data lack ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Future work should evaluate oral bioavailability and metabolic stability in rodent models. Preliminary in vitro assays using human liver microsomes suggest a half-life (t₁/₂) of 2.1 hours, indicating moderate hepatic clearance .
Toxicity Profiling
Acute and chronic toxicity studies are critical for therapeutic development. Zebrafish embryo assays could provide initial insights into developmental toxicity, leveraging the compound’s solubility in aqueous media.
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